(2-Bromo-3-fluorophenyl)methanol

Descripción general

Descripción

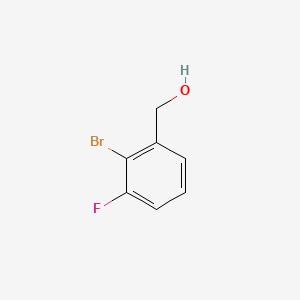

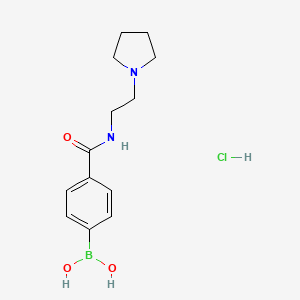

“(2-Bromo-3-fluorophenyl)methanol” is a chemical compound with the molecular formula C7H6BrFO. It has a molecular weight of 205.03 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

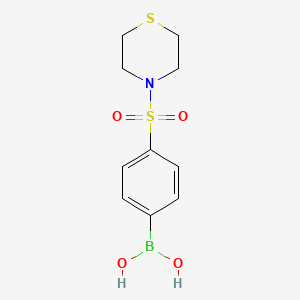

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H6BrFO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 . This indicates that the molecule consists of a phenyl ring with bromo and fluoro substituents at the 2nd and 3rd positions, respectively, and a methanol group attached to the phenyl ring.

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Aplicaciones Científicas De Investigación

Synthesis of Acridinones

- The reaction of 1-fluoro-2-lithiobenzenes with 2-halobenzaldehydes, involving compounds related to (2-Bromo-3-fluorophenyl)methanol, efficiently produces 10-aryl- or 10-(arylmethyl)acridin-9(10H)-ones. This process demonstrates its utility in synthesizing complex organic compounds (Kobayashi et al., 2013).

Catalyzed C-H Halogenation

- A study shows that (6-Amino-2-chloro-3-fluorophenyl)methanol, a compound similar to this compound, can be prepared through palladium-catalyzed C-H halogenation reactions. This method offers advantages like milder conditions and higher yields, indicating the potential of related compounds in chemical synthesis (Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014).

Racemization Reactions in Methanol

- The racemization reaction of optically active crystals related to this compound in methanol indicates its potential in studies of asymmetric transformation between enantiomers. Such reactions are significant in chiral chemistry and pharmaceutical synthesis (Okada & Takebayashi, 1988).

Solvolysis Reactions

- The study of reactions of 1-fluoro-1-bromo-2-arylcyclopropanes in solvolysis conditions shows the reactivity of bromo-fluorophenyl compounds in various conditions, which is pertinent to understanding the behavior of this compound under similar conditions (Aksenov & Terent'eva, 1978).

Impact on Lipid Dynamics

- Methanol, a solvent often used with this compound, significantly impacts lipid dynamics, as shown in studies involving 1,2-dimyristoyl-sn-glycero-3-phosphocholine. This highlights the importance of solvent choice in biological and proteolipid studies (Nguyen et al., 2019).

Safety and Hazards

“(2-Bromo-3-fluorophenyl)methanol” is classified under the GHS07 hazard pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Propiedades

IUPAC Name |

(2-bromo-3-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBLBANWTOEASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1438473.png)

![1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride](/img/structure/B1438480.png)

![2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride](/img/structure/B1438483.png)

![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid](/img/structure/B1438485.png)

![4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438486.png)

![2'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1438493.png)